molecular formula C10H16N2O B13070624 4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine

4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine

Cat. No.: B13070624
M. Wt: 180.25 g/mol
InChI Key: BIXZHACRCOXWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a branched alkoxy group (3-methylbutan-2-yl) at position 4.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(3-methylbutan-2-yloxy)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7(2)8(3)13-10-4-5-12-6-9(10)11/h4-8H,11H2,1-3H3

InChI Key

BIXZHACRCOXWSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=C(C=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine typically involves the reaction of 3-aminopyridine with 3-methyl-2-butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-3-amine Derivatives with Alkoxy Substituents

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5)
  • Structure : Pyridin-3-amine with a tetrahydrofuran-3-yloxy group at position 4.
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Key Features: The cyclic ether substituent introduces moderate hydrophilicity compared to the branched alkoxy group in the target compound.
4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS 897362-39-9)
  • Structure : Pyrido[3,2-d]pyrimidin-2-amine with a butan-2-yloxy group at position 4 and a 3-fluorophenyl group at position 5.
  • Molecular Formula : C₁₉H₁₈FN₃O.
  • Key Features: The butan-2-yloxy group is structurally analogous to the 3-methylbutan-2-yloxy group in the target compound but lacks the methyl branch. The fused pyrimidine ring enhances planar rigidity, which may improve binding to kinases or nucleic acid targets. No specific activity data are available .
Comparison Table: Alkoxy-Substituted Pyridin-3-amine Analogs
Compound Substituents (Position) Molecular Formula Hydrophobicity (Predicted LogP) Notable Features Reference
4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine 4-(3-methylbutan-2-yl)oxy, 3-amine C₁₀H₁₆N₂O ~2.1 (estimated) Branched alkoxy for lipophilicity -
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine 4-(tetrahydrofuran-3-yl)oxy, 3-amine C₉H₁₂N₂O₂ ~0.8 Cyclic ether for solubility
4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine 4-(butan-2-yl)oxy, 2-amine C₁₉H₁₈FN₃O ~3.5 Fused ring for rigidity

Pyridin-3-amine Derivatives with Diverse Substituents

2-(4-Phenylpiperidin-1-yl)pyridin-3-amine
  • Structure : Pyridin-3-amine with a 4-phenylpiperidin-1-yl group at position 2.
  • Key Features: The bulky phenylpiperidine substituent may enhance binding to G-protein-coupled receptors (GPCRs) or sigma receptors. No activity data are provided, but piperidine moieties are common in antipsychotic and analgesic agents .
2-((1H-Indol-5-yl)oxy)pyridin-3-amine
  • Structure : Pyridin-3-amine with an indole-5-yloxy group at position 2.
  • Indole derivatives are prevalent in antidepressants and anticonvulsants .
Imidazo[1,2-a]pyridin-3-amine-Based COX-2 Inhibitors
  • Example : 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (Compound 5n)
    • Structure : Imidazo[1,2-a]pyridine core with methylsulfonylphenyl and p-tolyl groups.
    • Activity : COX-2 IC₅₀ = 0.07 µM, selectivity index = 508.6 .
    • Key Features : The methylsulfonyl group is critical for COX-2 selectivity, mimicking the sulfonamide moiety in celecoxib. The imidazo ring enhances metabolic stability compared to simpler pyridines .
Comparison with Target Compound

While the target lacks the imidazo ring and sulfonyl group, its 3-amine and 4-alkoxy substituents could facilitate hydrogen bonding and hydrophobic interactions, respectively. However, the absence of a sulfonyl group may limit COX-2 affinity.

Research Findings and Implications

Cyclic ethers (e.g., tetrahydrofuran) balance solubility and rigidity, favoring oral bioavailability .

Biological Activity Trends :

  • Pyridin-3-amine derivatives with electron-withdrawing groups (e.g., sulfonyl) exhibit enzyme inhibitory activity (e.g., COX-2, CYP51) .
  • Bulky substituents (e.g., phenylpiperidine) may target GPCRs but require optimization to avoid off-target effects .

Design Recommendations :

  • Introduce sulfonyl or methylsulfonyl groups to the target compound to explore COX-2 inhibition.
  • Evaluate metabolic stability via in vitro assays, as imidazo-containing analogs show superior stability .

Biological Activity

4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an ether group derived from 3-methylbutan-2-ol and an amine group. Its molecular formula is C12H17N2OC_{12}H_{17}N_2O with a molecular weight of approximately 205.28 g/mol. The distinct arrangement of functional groups in this compound allows for specific chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminopyridine with 3-methylbutan-2-ol under controlled conditions, often utilizing catalysts to enhance yield and purity. The general synthetic route can be summarized as follows:

  • Reaction Setup : Combine 4-aminopyridine with 3-methylbutan-2-ol in a suitable solvent.
  • Catalysis : Add a catalyst to facilitate the reaction.
  • Reaction Conditions : Maintain specific temperature and pressure conditions to optimize the reaction.
  • Isolation : Purify the resulting product through standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme activity and interacting with various biological targets. Below are key findings from recent studies:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. While specific IC50 values for this compound are not yet published, its structural analogs demonstrate promising inhibition profiles .
  • Phospholipase A2 Activity : Preliminary studies suggest that derivatives of pyridine compounds can inhibit lysosomal phospholipase A2, indicating potential applications in managing drug-induced phospholipidosis .

Receptor Binding

The compound's unique structure allows it to engage in specific binding interactions with various receptors, which may influence cellular signaling pathways. Ongoing research aims to elucidate these interactions further, providing insights into its mechanism of action.

Case Studies and Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-(benzo[d]thiazole-2-yl)phenolsCoumarin core coupled with thiazoleExcellent AChE inhibitory activity
3-(hydroxymethyl)-1-methylisoquinoline derivativesIsoquinoline structurePotent modulator of D1 dopamine receptors
4-(Imidazo[1,2-a]pyridin-3-yloxy)-amineImidazole ringAltered binding profiles affecting various pathways

These comparisons highlight the diversity in biological activities among similar compounds, emphasizing the need for further investigation into the specific mechanisms by which this compound exerts its effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.